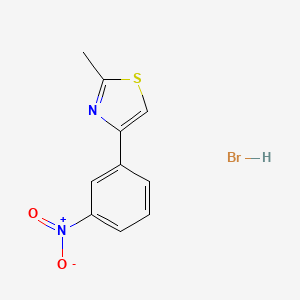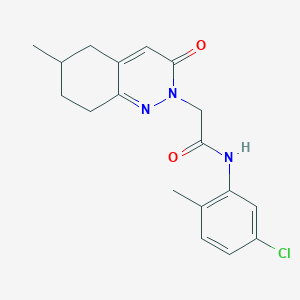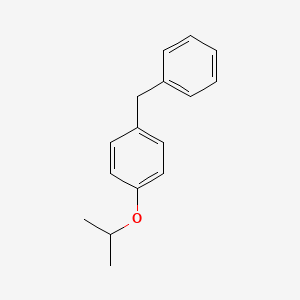
2-甲基-4-(3-硝基苯基)-噻唑氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 3-position of the phenyl ring, and a hydrobromide salt form. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing thiazole rings and nitrophenyl groups are found in various biologically active molecules, suggesting that this compound could also have biological activity .
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide typically involves the reaction of 2-methylthiazole with 3-nitrobenzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3).
Major Products Formed
Reduction: 2-Methyl-4-(3-amino-phenyl)-thiazole.
Substitution: Various substituted thiazole derivatives.
Coupling: Biaryl thiazole compounds.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenyl-thiazole: Lacks the nitro group, resulting in different reactivity and applications.
4-(3-Nitro-phenyl)-thiazole: Lacks the methyl group, affecting its chemical properties and biological activity.
2-Methyl-4-(4-nitro-phenyl)-thiazole:
Uniqueness
2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S.BrH/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBHGPYYHKGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)
![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)

![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)
![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2930933.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
